

Analytical Standards for 10,11-Dihydro-24-hydroxyaflavinine: Application Notes and Protocols

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Compound of Interest

Compound Name: 10,11-Dihydro-24-hydroxyaflavinine

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical standards of **10,11-Dihydro-24-hydroxyaflavinine**. The information is intended to guide researchers, scientists, and drug development professionals in the qualitative and quantitative analysis of this indole alkaloid.

Introduction

10,11-Dihydro-24-hydroxyaflavinine is a rare secondary metabolite produced by the fungus *Aspergillus flavus*. As an indole alkaloid, it is of interest in metabolic studies, biosynthesis research, and drug discovery. Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control.

Physicochemical Properties

A summary of the known physicochemical properties of **10,11-Dihydro-24-hydroxyaflavinine** is presented in the table below. This information is essential for the development of appropriate analytical methods.

Property	Value	Source
Chemical Formula	C ₂₈ H ₄₁ NO ₂	N/A
Molecular Weight	423.63 g/mol	N/A
CAS Number	171569-81-6	N/A
Appearance	Powder	N/A
Solubility	Soluble in Chloroform, DMSO.	N/A

Analytical Protocols

Due to the limited availability of specific published analytical methods for **10,11-Dihydro-24-hydroxyaflavinine**, the following protocols are based on established methods for structurally related indole alkaloids. These should serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To develop a robust HPLC method for the separation and quantification of **10,11-Dihydro-24-hydroxyaflavinine**. Given its nonpolar nature, a reversed-phase HPLC approach is recommended.

Instrumentation and Consumables:

- HPLC system with a UV-Vis detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid or trifluoroacetic acid (TFA)
- Analytical standard of **10,11-Dihydro-24-hydroxyaflavinine**
- Volumetric flasks, pipettes, and autosampler vials

Protocol:

- Standard Preparation:
 - Prepare a stock solution of 1 mg/mL of **10,11-Dihydro-24-hydroxyaflavinine** in a suitable solvent (e.g., methanol or acetonitrile).
 - Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation:
 - Dissolve the sample containing **10,11-Dihydro-24-hydroxyaflavinine** in the mobile phase or a compatible solvent.
 - Filter the sample through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions (Starting Point):

Parameter	Recommended Condition
Column	C18, 4.6 x 250 mm, 5 µm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	70% B to 95% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	Diode Array Detector (DAD) scan from 200-400 nm. The indole chromophore typically absorbs around 220 nm and 280 nm.

- Method Development and Optimization:
 - Adjust the gradient profile and mobile phase composition to achieve optimal separation from impurities.

- The addition of an ion-pairing reagent (e.g., TFA) may improve peak shape.
- Validate the method according to ICH guidelines for linearity, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To achieve sensitive and selective detection and quantification of **10,11-Dihydro-24-hydroxyaflavinine**, especially in complex matrices.

Instrumentation:

- LC-MS system with an electrospray ionization (ESI) source
- Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

Protocol:

- LC Conditions: Utilize the optimized HPLC method developed in section 3.1. Ensure the mobile phase additives are compatible with MS detection (e.g., use formic acid instead of non-volatile buffers).
- MS Conditions (Starting Point):

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120 °C
Desolvation Temperature	350 °C
Desolvation Gas Flow	600 L/hr
Scan Mode	Full scan (m/z 100-600) for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

- Method Development:
 - Determine the exact mass of the parent ion ($[M+H]^+$) in full scan mode.
 - Perform fragmentation studies (MS/MS) to identify characteristic product ions for MRM method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and purity of the **10,11-Dihydro-24-hydroxyaflavinine** analytical standard.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher)
- 5 mm NMR tubes

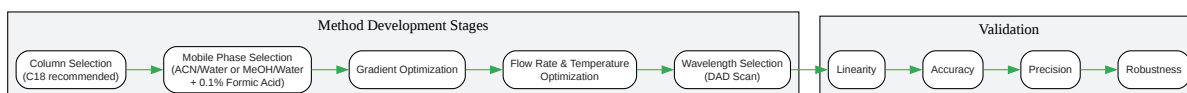
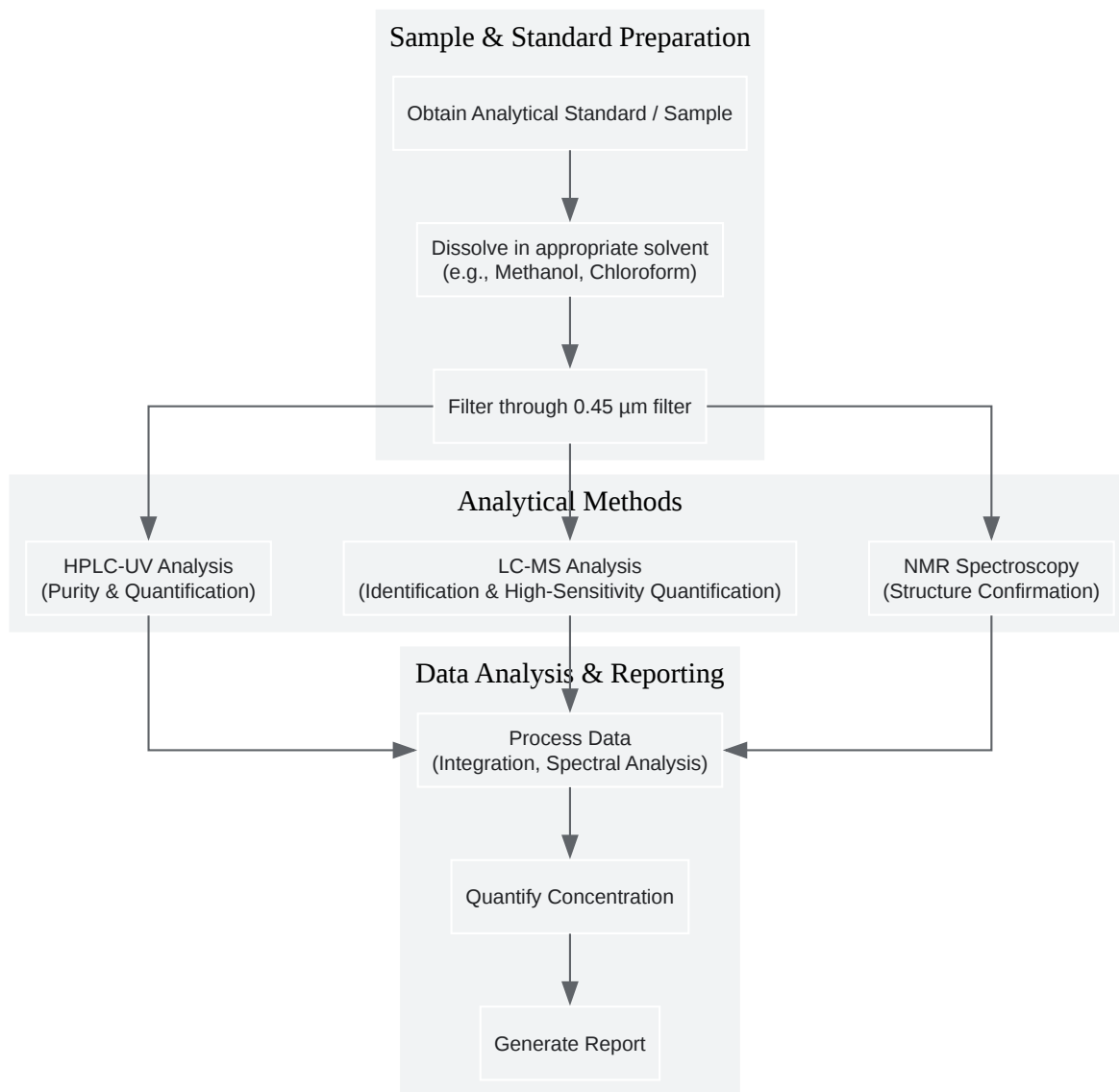
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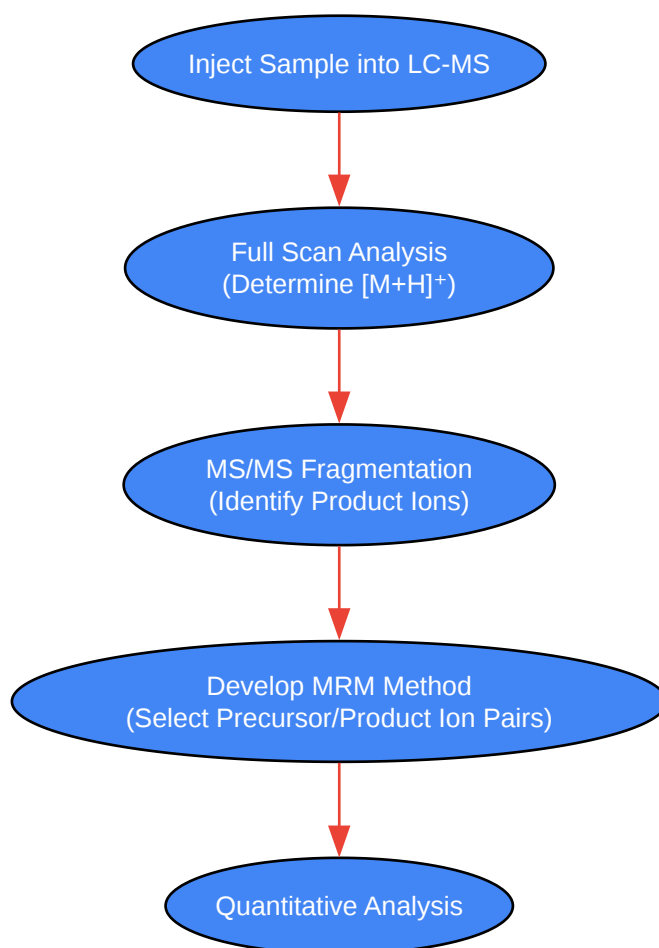
- Sample Preparation:
 - Dissolve approximately 5-10 mg of the analytical standard in a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard.
- NMR Experiments:
 - Acquire a 1H NMR spectrum to observe the proton signals.
 - Acquire a ^{13}C NMR spectrum to observe the carbon signals.
 - Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals and confirm the connectivity of the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of **10,11-Dihydro-24-hydroxyaflavinine**.





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